2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the CAS Number: 332099-40-8 . It has a molecular weight of 201.63 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, this compound ethyl ester was hydrolyzed according to Procedure F (50 C. 9 h) . The yield of the reaction varied depending on the conditions and reactants used .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) . This provides a unique identifier for the compound and can be used to predict its structure.Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it has been used in the synthesis of new fused 4H-thieno[3,2-b]pyrrole derivatives . The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal and it should be stored in a dark place .Scientific Research Applications
Antiviral Agents
2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: derivatives, specifically the carboxamides, have been identified as inhibitors of alphaviruses, such as the chikungunya virus . These compounds exhibit a broad spectrum of antiviral activity, making them potential candidates for the development of new antiviral drugs.
Antitubercular Activity
The hydrazide analogs of This compound have been synthesized with the aim of discovering new antitubercular agents . Some of these compounds have shown moderate antitubercular activity, indicating their potential use in treating tuberculosis.
Oncology Research
Compounds with the thieno[3,2-b]pyrrole skeleton have been found to inhibit lysine-specific demethylases, which are involved in the regulation of histone methylation . This discovery opens up prospects for using these compounds in oncology, particularly in the development of cancer therapeutics.
Hepatitis C Virus Inhibition
Derivatives of This compound without the carboxamide functionality have been reported to act as allosteric inhibitors of the hepatitis C virus NS5B polymerase . This suggests their potential application in the treatment of hepatitis C.
Gene Transcription Regulation
The balance of N-methylation in histones is a key factor in gene transcription regulation. Compounds related to This compound have been found to inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation, thus affecting gene transcription .
Multipurpose Scaffolds for Bioactive Structures
This compound: and its derivatives have proven to be promising scaffolds in the search for bioactive structures . Their versatile chemical structure allows for the synthesis of a variety of derivatives, which can be further tested for various biological activities.
Mechanism of Action
Target of Action
The primary target of 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids . This enzyme plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .
Mode of Action
This compound interacts with DAO by inhibiting its activity . It potently inhibits the cellular activity of transfected DAO in CHO cells . The compound exhibits no activity towards D-aspartate oxidase (DDO), P450 enzymes CYP3A4/2D6/3C9, and a panel of over 150 other enzymes, receptors, and ion channels .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolism of D-amino acids . This can lead to an accumulation of D-amino acids in the body, which can have various downstream effects depending on the specific D-amino acid involved .
Result of Action
The inhibition of DAO by this compound can lead to changes in the levels of D-amino acids in the body . This can have various molecular and cellular effects, depending on the specific D-amino acid involved .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJRYNILRVVVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626416 | |
Record name | 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332099-40-8 | |
Record name | 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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